molecular formula C11H13ClN2O B1275090 2-Chloro-3-(piperidin-1-ylcarbonyl)pyridine CAS No. 56149-33-8

2-Chloro-3-(piperidin-1-ylcarbonyl)pyridine

Cat. No.: B1275090
CAS No.: 56149-33-8
M. Wt: 224.68 g/mol
InChI Key: PHTPEDJMJRDQMY-UHFFFAOYSA-N
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Description

2-Chloro-3-(piperidin-1-ylcarbonyl)pyridine is a pyridine derivative characterized by a chlorine atom at the 2-position and a piperidine-linked carbonyl group at the 3-position of the pyridine ring. Its molecular formula is C₁₁H₁₃ClN₂O, with a molecular weight of 224.69 g/mol . The compound's structure combines the aromatic pyridine core with a piperidine moiety, a six-membered nitrogen-containing ring, connected via a carbonyl bridge. This configuration imparts unique electronic and steric properties, making it relevant in pharmaceutical and agrochemical research.

Key spectral data include:

  • IR: Peaks corresponding to carbonyl (C=O) stretching (~1668 cm⁻¹) and aromatic C=C vibrations (~1569–1475 cm⁻¹) .
  • ¹H NMR: Signals for piperidine protons (δ 1.45–3.24 ppm) and aromatic pyridine protons (δ 7.65–8.65 ppm) .
  • Melting Point: Variations depending on substituents; e.g., analogs with methoxy groups exhibit higher melting points (~288–292°C) .

Properties

IUPAC Name

(2-chloropyridin-3-yl)-piperidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O/c12-10-9(5-4-6-13-10)11(15)14-7-2-1-3-8-14/h4-6H,1-3,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHTPEDJMJRDQMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=C(N=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50404539
Record name (2-Chloropyridin-3-yl)(piperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56149-33-8
Record name (2-Chloropyridin-3-yl)(piperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(piperidin-1-ylcarbonyl)pyridine typically involves the reaction of 2-chloronicotinoyl chloride with piperidine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Mechanism of Action

The mechanism of action of 2-Chloro-3-(piperidin-1-ylcarbonyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

2-Chloro-4-(pyrrolidin-1-ylcarbonyl)pyridine

  • Molecular Formula : C₁₀H₁₁ClN₂O.
  • Key Difference : Pyrrolidine (5-membered ring) replaces piperidine, reducing steric bulk.
  • Impact : Smaller ring size may enhance solubility but reduce lipophilicity compared to the piperidine analog .

3-Chloro-2-(piperidin-1-yl)pyridine

  • Molecular Formula : C₁₀H₁₃ClN₂.
  • Key Difference : Chlorine and piperidine groups swap positions (Cl at 3-position, piperidine at 2-position).
  • Impact : Altered electronic distribution; the 2-position piperidine may hinder resonance stabilization of the pyridine ring .

2-Chloro-5-(piperidin-1-ylcarbonyl)pyridine

  • Molecular Formula : C₁₁H₁₃ClN₂O.
  • Key Difference : Carbonyl-piperidine group at the 5-position.
  • Impact : Spatial arrangement affects intermolecular interactions; may alter binding affinity in biological targets .

Functional Group Modifications

2-Chloro-3-(piperidin-1-ylsulfonyl)pyridine

  • Molecular Formula : C₁₀H₁₃ClN₂O₂S.
  • Key Difference : Sulfonyl (-SO₂-) replaces carbonyl (-CO-).

2-Chloro-3-(1H-tetrazol-5-yl)pyridine

  • Molecular Formula : C₆H₄ClN₅.
  • Key Difference : Tetrazole ring replaces the carbonyl-piperidine group.
  • Impact : Introduces acidic NH protons (pKa ~4–5), useful in coordination chemistry or as bioisosteres for carboxylates .

2-Chloro-3-(trifluoromethyl)pyridine

  • Molecular Formula : C₆H₃ClF₃N.
  • Key Difference : Trifluoromethyl (-CF₃) group at the 3-position.
  • Impact : Enhanced metabolic stability and lipophilicity, favorable in agrochemical applications .

Table 1: Comparative Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Functional Groups
2-Chloro-3-(piperidin-1-ylcarbonyl)pyridine C₁₁H₁₃ClN₂O 224.69 259–261† 66–76† Piperidine, Carbonyl, Cl
2-Chloro-4-(pyrrolidin-1-ylcarbonyl)pyridine C₁₀H₁₁ClN₂O 210.66 N/A N/A Pyrrolidine, Carbonyl, Cl
2-Chloro-3-(piperidin-1-ylsulfonyl)pyridine C₁₀H₁₃ClN₂O₂S 260.73 116–118 88 Piperidine, Sulfonyl, Cl
2-Chloro-3-(trifluoromethyl)pyridine C₆H₃ClF₃N 181.55 N/A N/A CF₃, Cl

†Data from structurally related analogs .

Biological Activity

2-Chloro-3-(piperidin-1-ylcarbonyl)pyridine is a heterocyclic compound characterized by a pyridine ring substituted with a chlorine atom and a piperidinyl carbonyl group. This unique structure suggests potential biological activities that warrant exploration, particularly in medicinal chemistry. The compound's interactions with biological targets may lead to significant therapeutic applications, including enzyme inhibition and receptor modulation.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C12H12ClN3O\text{C}_{12}\text{H}_{12}\text{Cl}\text{N}_3\text{O}

The synthesis of this compound typically involves methods such as the Suzuki-Miyaura coupling reaction and Hantzsch pyridine synthesis, which are well-documented in the literature. These synthetic pathways are crucial for producing the compound in sufficient yields for biological testing.

Research Findings

Research into similar compounds has provided insights into the biological activity that might be expected from this compound:

  • Binding Affinity Studies : Studies have shown that compounds with similar structures exhibit significant binding affinity to various biological targets. This suggests that this compound could also demonstrate similar interactions, potentially leading to its use in drug development.
  • Mechanism of Action : The compound's mechanism may involve enzyme inhibition or receptor modulation, influenced by its structural characteristics. Understanding these interactions is essential for predicting its efficacy and safety in therapeutic applications.

Case Studies

Although specific case studies focusing exclusively on this compound are sparse, related compounds have been evaluated extensively:

Compound NameBiological ActivityReference
Pyrrolo[3,4-c]pyridinesAnti-inflammatory, anti-cancer
Quinoline derivativesEnzyme inhibition (topoisomerases)
Piperidine derivativesModulation of signaling pathways

These case studies highlight the potential for this compound to exhibit similar biological activities.

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